1H-Benzimidazole-4,5-diol
Description
Structure
3D Structure
Properties
CAS No. |
45859-43-6 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
1H-benzimidazole-4,5-diol |
InChI |
InChI=1S/C7H6N2O2/c10-5-2-1-4-6(7(5)11)9-3-8-4/h1-3,10-11H,(H,8,9) |
InChI Key |
MPIDSSVAJQQYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1h Benzimidazole 4,5 Diol and Its Analogues
Conventional Synthetic Routes
Traditional methods for synthesizing the benzimidazole (B57391) core primarily rely on the condensation of an ortho-phenylenediamine with a suitable one-carbon electrophile, typically an aldehyde or a carboxylic acid derivative. These methods are foundational and widely employed for their versatility.
Condensation Reactions with Ortho-Phenylenediamines
The cornerstone of benzimidazole synthesis is the reaction between an ortho-phenylenediamine and a carbonyl-containing compound. semanticscholar.orgjyoungpharm.orgorientjchem.org To produce 1H-Benzimidazole-4,5-diol, the required starting material would be 1,2,4,5-tetraaminobenzene. researchgate.netgoogle.com The two amino groups at positions 1 and 2 react to form the imidazole (B134444) ring, while the amino groups at positions 4 and 5 would be converted to hydroxyl groups in a subsequent step, or a dihydroxy-ortho-phenylenediamine could be used if stable.
The general mechanism involves the initial formation of a Schiff base intermediate when using an aldehyde, or an amide intermediate with a carboxylic acid. This is followed by an intramolecular cyclization and subsequent dehydration (or loss of water) to yield the aromatic benzimidazole ring. orientjchem.orgacsgcipr.orglibretexts.org The reaction is often carried out under acidic conditions or at high temperatures to facilitate the dehydration step. semanticscholar.orgorientjchem.orglibretexts.org
Utilization of Aldehydes and Carboxylic Acid Derivatives as Precursors
A wide variety of aldehydes and carboxylic acids (or their more reactive derivatives like esters, acid chlorides, and nitriles) can be used to install different substituents at the 2-position of the benzimidazole ring. jyoungpharm.orgnih.govmdpi.com
When reacting with ortho-phenylenediamines, aldehydes first form a Schiff base, which then undergoes oxidative cyclodehydrogenation. orientjchem.orggoogle.com This oxidation can be spontaneous with exposure to air or require an added oxidizing agent. mdpi.comgoogle.com
Carboxylic acids, on the other hand, typically require harsh dehydrating conditions, such as high temperatures or the presence of strong acids like polyphosphoric acid, to drive the condensation forward. orientjchem.orgnih.gov The direct reaction can be challenging because the basic amine groups of the diamine can deprotonate the carboxylic acid, forming an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Heating this salt above 100°C can drive off water and lead to amide formation, which then cyclizes. libretexts.org
Catalytic Approaches in Synthesis
To overcome the often harsh conditions of conventional methods, numerous catalytic systems have been developed. These approaches offer milder reaction conditions, higher yields, and greater efficiency.
Lewis Acid Catalysis (e.g., ZrCl₄, FePO₄, Cu(NO₃)₂, SnCl₄)
Lewis acids are effective catalysts for the synthesis of benzimidazoles by activating the carbonyl group of the aldehyde or carboxylic acid, making it more susceptible to nucleophilic attack by the ortho-phenylenediamine.
Several Lewis acids have been successfully employed. For instance, Zirconium tetrachloride (ZrCl₄) has been shown to catalyze the amidation of carboxylic acids and can be used for benzimidazole synthesis. nih.gov Iron(III) phosphate (B84403) (FePO₄) and Copper(II) nitrate (B79036) (Cu(NO₃)₂) have also been reported as efficient catalysts for the synthesis of 1,2-disubstituted benzimidazoles. kashanu.ac.ir Tin(IV) chloride (SnCl₄) supported on nano-sawdust has been developed as a biodegradable and reusable heterogeneous catalyst for the one-pot synthesis of 2-substituted benzimidazoles from aldehydes and ortho-phenylenediamine. kashanu.ac.ir
| Lewis Acid Catalyst | Precursors | Key Features | Reference |
|---|---|---|---|
| ZrCl₄ | Carboxylic acids and amines | Effective for amidation, a key step in benzimidazole synthesis from acids. | nih.gov |
| FePO₄ | o-Phenylenediamine (B120857) and aldehydes | Used for the synthesis of 1,2-disubstituted benzimidazoles. | kashanu.ac.ir |
| SnCl₄/nano-sawdust | o-Phenylenediamine and aldehydes | Biodegradable, reusable, heterogeneous catalyst for efficient one-pot synthesis. | kashanu.ac.ir |
Organic Catalysis (e.g., p-Toluenesulfonic Acid)
Brønsted acids, such as p-Toluenesulfonic acid (p-TsOH), are widely used as inexpensive and effective catalysts. nih.govresearchgate.net p-TsOH facilitates both the initial condensation and the final dehydration step by protonating the carbonyl oxygen and the hydroxyl group of the intermediate, respectively. orientjchem.org Studies have shown that p-TsOH can efficiently catalyze the reaction between ortho-phenylenediamines and various aldehydes or carboxylic acids under thermal, solvent-free conditions, leading to excellent yields in short reaction times. orientjchem.orgresearchgate.netrsc.orghcmue.edu.vn
Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions, Ag₂CO₃, Copper-Catalyzed Methods)
Transition metals offer powerful and versatile catalytic systems for C-N bond formation, providing alternative synthetic routes to benzimidazoles.
Palladium-catalyzed reactions have been developed for the regioselective synthesis of complex benzimidazoles. These methods often involve C-H activation or cross-coupling reactions. nih.govacs.org For example, an efficient synthesis of benzimidazoles has been achieved through a recyclable palladium-catalyzed hydrogen transfer process under mild conditions. rsc.orgrsc.org Cascade palladium catalysis also provides a modular approach to a broad range of functionalized benzimidazoles with predictable regiocontrol. nih.gov
Copper-catalyzed methods are particularly prevalent for benzimidazole synthesis, often proceeding through intramolecular C-N cross-coupling (Ullmann condensation). acs.orgrsc.orgnih.gov These reactions can be performed using various copper sources, including copper(II) oxide nanoparticles, which act as a recyclable heterogeneous catalyst. acs.org One-pot, three-component reactions using a copper catalyst, 2-haloanilines, aldehydes, and sodium azide (B81097) have also been developed, demonstrating the versatility of copper in forming the benzimidazole ring system through domino reactions. nih.govnih.gov
Silver carbonate (Ag₂CO₃) , often supported on Celite, has been reported as an efficient solid catalyst for the synthesis of 2-substituted benzimidazoles. This method involves the coupling of ortho-phenylenediamines with various aryl aldehydes in ethanol, offering short reaction times and excellent yields. researchgate.net
| Transition Metal Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium (e.g., Pd/C) | Hydrogen Transfer / C-H Activation | Recyclable catalyst, mild conditions, high yields. | nih.govrsc.orgrsc.org |
| Copper (e.g., CuO, CuCl) | Intramolecular C-N Coupling / Domino Reactions | Ligand-free conditions, recyclable catalysts, one-pot procedures. | acs.orgnih.govnih.gov |
| Silver (Ag₂CO₃/Celite) | Oxidative Coupling | Efficient solid catalyst, simple workup, excellent yields. | researchgate.net |
Other Catalytic Systems (e.g., Ammonium Molybdate (B1676688), Cobalt(II) Acetylacetone)
In the quest for efficient and mild conditions for benzimidazole synthesis, various catalytic systems have been explored. Among these, ammonium molybdate and cobalt(II) acetylacetone (B45752) have emerged as effective catalysts for the synthesis of 2-substituted benzimidazoles, which are structural analogues of this compound.
Ammonium Molybdate:
Ammonium molybdate has been utilized as a catalyst in the synthesis of 2-benzimidazoles from the reaction of aldehydes and o-phenylenediamine. One notable system employs a combination of substoichiometric amounts of sodium iodide and ammonium molybdate as co-catalysts. acs.org This reaction uses hydrogen peroxide as a green oxidant and is conducted under ultrasound irradiation at room temperature. This co-catalytic system provides an efficient and environmentally friendly method for the synthesis of various 2-substituted benzimidazoles in high yields. acs.org
Another approach involves the use of an ammonium molybdate-deposited amorphous silica-coated iron oxide magnetic core-shell nanocomposite (Fe3O4@SiO2-NH4MoO4). nih.gov This heterogeneous catalyst facilitates the synthesis of 2-benzimidazoles from aromatic aldehydes and o-phenylenediamines using hydrogen peroxide as the oxidant at room temperature. The magnetic nature of the catalyst allows for its easy recovery and reuse, highlighting its potential for sustainable chemical processes. nih.gov The yields of the reactions are influenced by the nature and position of substituents on the phenyl ring of the aldehyde. nih.gov
Cobalt(II) Acetylacetone:
Cobalt(II) acetylacetone [Co(acac)2] has been demonstrated to be a simple, mild, and highly efficient catalyst for the synthesis of 2-substituted benzimidazoles. mdpi.com The reaction involves the treatment of substituted ortho-phenylenediamines and aldehydes in the presence of a catalytic amount of Co(acac)2 at room temperature in methanol. mdpi.com This method offers good yields, and the products can be easily purified by recrystallization. mdpi.com
Furthermore, a Co(III)/Co(II)-mediated redox catalysis system has been developed for the ambient-temperature synthesis of a variety of 2-substituted and 1,2-disubstituted benzimidazoles. mdpi.com This system utilizes a combination of 1 mol% of Co(acac)2 and a stoichiometric amount of hydrogen peroxide under solvent-free conditions, providing a fast, green, and mild route to a diversity of benzimidazoles. mdpi.com The efficiency of the reaction is influenced by the amount of the catalyst, with 0.05 mmol being identified as the optimal amount in one study for the synthesis of 2-phenylbenzimidazole. researchgate.net
Table 1: Comparison of Catalytic Systems for Benzimidazole Synthesis
| Catalyst System | Reactants | Oxidant | Conditions | Key Advantages |
|---|---|---|---|---|
| Sodium iodide/Ammonium molybdate | Aldehydes, o-phenylenediamine | Hydrogen peroxide | Ultrasound, Room temperature | Mild, green, efficient, high yield acs.org |
| Fe3O4@SiO2-NH4MoO4 | Aromatic aldehydes, o-phenylenediamines | Hydrogen peroxide | Room temperature | Good activity, easily recyclable magnetic catalyst nih.gov |
| Cobalt(II) acetylacetone | Aldehydes, substituted o-phenylenediamines | - | Methanol, Room temperature | Simple, mild, highly efficient, good yields mdpi.com |
| Co(acac)2/Hydrogen peroxide | Aldehydes, phenylenediamines | Hydrogen peroxide | Solvent-free, Ambient temperature | Fast, green, mild, low catalyst loading, high yields mdpi.com |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of benzimidazoles is a significant area of research, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of solvent-free conditions, aqueous media, and microwave-assisted synthesis.
Solvent-free reactions represent a cornerstone of green chemistry, minimizing waste and avoiding the use of hazardous organic solvents. The synthesis of benzimidazole derivatives has been successfully achieved under solvent-free conditions, often with the aid of catalysts. For instance, the Co(III)/Co(II)-mediated redox catalysis using Co(acac)2 and hydrogen peroxide for benzimidazole synthesis is performed under solvent-free conditions. mdpi.com
Aqueous media also offer an environmentally benign alternative to traditional organic solvents. The synthesis of various substituted benzimidazoles has been developed in aqueous systems. For example, a vanadyl acetylacetonate-copper (II) trifluoromethane (B1200692) sulfonate catalytic system has been used to synthesize 2-substituted benzimidazoles in water in the presence of cetyltrimethyl ammonium bromide (CTAB) as a phase transfer catalyst. tandfonline.com This method is chemoselective and produces good yields without the formation of 1,2-disubstituted by-products. tandfonline.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been extensively applied to the synthesis of benzimidazole derivatives.
The microwave-assisted synthesis of 1,2-disubstituted benzimidazoles has been demonstrated to be highly efficient. mdpi.com In one study, the use of microwave irradiation in combination with a catalytic amount of Er(OTf)3 under solvent-free conditions provided a rapid and environmentally mild route to a variety of benzimidazoles. mdpi.com This method significantly reduces reaction times from hours to minutes and enhances yields. mdpi.com Another report highlights an effective and green method for synthesizing 1H-benzimidazole derivatives from substituted o-phenylenediamine and DMF under microwave irradiation, promoted by butanoic acid. nih.gov
Table 2: Green Synthesis Approaches for Benzimidazoles
| Method | Conditions | Key Features |
|---|---|---|
| Solvent-Free | Catalytic (e.g., Co(acac)2/H2O2) | Reduces waste, avoids hazardous solvents mdpi.com |
| Aqueous Media | Catalytic (e.g., VO(acac)2–Cu(OTf)2), with surfactant (e.g., CTAB) | Environmentally benign solvent, chemoselective tandfonline.com |
| Microwave-Assisted | Solvent-free or with green solvents, catalytic (e.g., Er(OTf)3) | Reduced reaction times, improved yields, energy efficient mdpi.comnih.gov |
Regioselectivity and Stereoselectivity in Synthetic Pathways
Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex benzimidazole derivatives, including analogues of this compound.
Regioselectivity:
Regioselectivity in benzimidazole synthesis often arises when using unsymmetrically substituted o-phenylenediamines. The reaction of such diamines with aldehydes can potentially lead to the formation of two different regioisomers. The control of this selectivity is a significant challenge.
The direct condensation of o-phenylenediamines with aldehydes under oxidative conditions can lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. researchgate.net However, certain catalytic systems and reaction conditions can favor the formation of one isomer over the other. For instance, the use of supported gold nanoparticles (Au/TiO2) has been shown to be an efficient catalyst for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions. scispace.com
The synthesis of dihydroxybenzimidazoles, such as 4,7- and 5,6-dihydroxybenzimidazoles, has been achieved from the corresponding dimethoxybenzimidazoles, which in turn are synthesized from the appropriate dimethoxy-o-phenylenediamines. acs.org This multi-step approach allows for the unambiguous synthesis of specific regioisomers. A one-pot synthesis of 4-(1H-benzimidazol-2-yl)benzene-1,3-diols has also been developed from the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines, demonstrating a regioselective outcome. researchgate.net
Stereoselectivity:
The synthesis of chiral benzimidazoles has gained increasing attention due to their potential applications in asymmetric catalysis and as chiral ligands. The introduction of stereocenters into the benzimidazole scaffold can be achieved through various synthetic strategies.
A review on chiral benzimidazoles highlights synthetic routes to access these compounds and their applications in enantioselective organocatalysis and metal-based catalysis. rsc.orgeurekaselect.com The inherent properties of the benzimidazole ring, such as its rigidity and hydrogen-bonding capabilities, make it a valuable scaffold for designing chiral molecules. rsc.org
A specific synthetic method for chiral benzimidazolium salts involves the introduction of a stereocenter by direct aromatic substitution of 2-fluoronitrobenzene with an optically pure amine, followed by a series of transformations including nitro group reduction, selective arylation, and cyclization. The resulting chiral benzimidazole-derived N-heterocyclic carbenes have shown potential in asymmetric catalysis, such as the borylation of α,β-unsaturated esters with good enantioselectivity.
Chemical Reactivity and Functional Group Transformations
Oxidation Reactions of the Diol Moiety
The 4,5-diol functionality, being a catechol-like structure, is susceptible to oxidation to form the corresponding ortho-quinone. This transformation is a key reaction for dihydroxybenzene derivatives and can be achieved using a range of oxidizing agents. The oxidation process involves the removal of two protons and two electrons from the hydroxyl groups, leading to the formation of a highly reactive quinone species.
Electrochemical methods have been effectively employed for the oxidation of dihydroxybenzene derivatives. Cyclic voltammetry studies on similar compounds, such as 2,3-dihydroxybenzoic acid, have shown that the oxidation process is often a one-electron transfer to form a semiquinone radical, which is then further oxidized to the quinone. This process is typically pH-dependent.
While specific studies on the direct chemical oxidation of 1H-Benzimidazole-4,5-diol are not extensively documented, the oxidation of related catechol and hydroquinone (B1673460) systems provides insight into the expected reactivity. Common oxidizing agents for such transformations include:
| Oxidizing Agent | Product Type | Reference Compound Example |
| Nitric Acid | Quinone | Hydroquinone |
| Halogens | Quinone | Hydroquinone |
| Persulfates | Quinone | Hydroquinone |
| Metal Salts (e.g., Cu(II)) | Quinone | Hydroquinone chemrxiv.org |
| (Diacetoxyiodo)benzene | Oxidative Cyclization Products | Schiff Bases mdpi.com |
The resulting quinone from the oxidation of this compound would be a highly electrophilic species, susceptible to further reactions, such as Michael additions with various nucleophiles.
Reduction Reactions of the Benzimidazole (B57391) Ring
The benzimidazole ring system is generally aromatic and thus relatively stable to reduction. However, under certain conditions, the imidazole (B134444) portion of the ring can be reduced. Catalytic hydrogenation is a common method for the reduction of heterocyclic aromatic compounds.
In the context of benzimidazole synthesis, the reduction of a nitro group on an aromatic ring is a key step that often precedes the cyclization to form the imidazole ring. For instance, the catalytic heterogeneous hydrogenation of an aromatic nitro compound is a method used to generate the corresponding amine, which can then react to form the benzimidazole ring. This suggests that the benzene (B151609) part of the benzimidazole is more susceptible to transformations related to nitro group reduction than the imidazole ring itself is to hydrogenation.
| Reduction Method | Potential Product | Notes |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Tetrahydrobenzimidazole derivative | Requires high pressure and/or temperature. |
| Dissolving Metal Reduction (e.g., Na/NH₃) | Dihydro or Tetrahydrobenzimidazole derivative | Can lead to partial or complete reduction of the imidazole ring. |
Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole and Diol Moieties
The benzimidazole ring system and the diol-substituted benzene ring are both susceptible to electrophilic substitution reactions, while nucleophilic substitution is also possible under specific conditions.
Electrophilic Substitution:
Halogenation: Aromatic compounds are commonly halogenated using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. nih.govwku.edu For activated systems like phenols, the reaction can proceed without a catalyst. Given the activating nature of the diol, direct bromination or chlorination of the benzene ring of this compound is expected to be facile.
Nitration: Nitration of aromatic rings is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. google.com The nitration of benzimidazolone, a related structure, with nitric acid in water has been shown to yield the 5-nitro derivative, indicating that substitution occurs on the benzene ring. google.com For this compound, the strong activating effect of the hydroxyl groups would likely direct the nitro group to one of the available positions on the benzene ring.
Nucleophilic Substitution:
The benzimidazole ring can undergo nucleophilic substitution, particularly at the C2 position, especially if it bears a good leaving group. The benzene ring, being electron-rich due to the diol groups, is generally not susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.
Reactions with amines can lead to the substitution of a suitable leaving group on the benzimidazole ring. youtube.comlibretexts.org However, the reaction of amines with alkyl halides often leads to multiple substitutions, a consideration if N-alkylation of the benzimidazole is attempted. youtube.com
| Reaction Type | Reagent | Potential Product |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-1H-benzimidazole-4,5-diol nih.gov |
| Nitration | HNO₃/H₂SO₄ | Nitro-1H-benzimidazole-4,5-diol google.com |
| Nucleophilic Substitution | Amines (with a leaving group at C2) | 2-Amino-1H-benzimidazole-4,5-diol derivative researchgate.net |
Cyclization and Rearrangement Reactions
The structure of this compound offers possibilities for intramolecular cyclization reactions, particularly involving the adjacent hydroxyl groups. These reactions can lead to the formation of new heterocyclic ring systems.
One potential reaction is the formation of a furobenzimidazole derivative through the reaction of the diol with a suitable two-carbon electrophile, which would first form an ether linkage with one hydroxyl group, followed by an intramolecular cyclization with the second hydroxyl group.
Rearrangement reactions are also a possibility for the benzimidazole scaffold. The Dimroth rearrangement is a well-known reaction in heterocyclic chemistry, involving the isomerization of certain 1,2,3-triazoles and other heterocycles where endocyclic and exocyclic nitrogen atoms exchange places. lookchem.comwikipedia.orgnih.govresearchgate.netrsc.org This type of rearrangement typically occurs under basic or thermal conditions and proceeds through a ring-opening and ring-closing mechanism. nih.gov While more commonly observed in other heterocyclic systems, the potential for a Dimroth-type rearrangement in substituted benzimidazoles under specific conditions cannot be entirely ruled out, potentially leading to isomeric structures.
| Reaction | Reagents/Conditions | Potential Product |
| Intramolecular Cyclization | Dihaloalkane, Base | Furo[2,3-f]benzimidazole derivative |
| Oxidative Cyclization | (Diacetoxyiodo)benzene | Fused heterocyclic systems mdpi.com |
| Dimroth-type Rearrangement | Base or Heat | Isomeric benzimidazole derivative lookchem.comnih.gov |
Structural Modifications and Derivatization Strategies
Substitution Patterns on the Benzimidazole (B57391) Ring (N-1, C-2, C-5, C-6, C-7)
The benzimidazole ring system is amenable to substitution at several key positions, which can significantly alter its properties. While extensive research exists for the broader class of benzimidazoles, specific studies detailing the substitution patterns on the 1H-Benzimidazole-4,5-diol scaffold are less common. However, general principles of benzimidazole chemistry can be extrapolated to understand potential derivatization pathways.
N-1 Position: The pyrrole-like nitrogen at the N-1 position is a primary site for electrophilic substitution, most commonly N-alkylation. Reaction of the benzimidazole core with various alkyl or benzyl (B1604629) halides in the presence of a base is a standard method to introduce substituents. nih.gov This N-substitution can improve solubility and modulate the hydrogen-bonding capabilities of the molecule. The regioselectivity of N-alkylation can sometimes be an issue, leading to mixtures of N-1 and N-3 substituted products, although in the parent 1H-benzimidazole, these are tautomers. For asymmetrically substituted benzimidazoles, this can lead to distinct regioisomers.
C-2 Position: The C-2 position, situated between the two nitrogen atoms, is susceptible to both electrophilic and nucleophilic attack depending on the reaction conditions. The most common method for introducing substituents at C-2 is through the condensation of a 1,2-diaminobenzene precursor (in this case, 3,4-diaminobenzene-1,2-diol or its protected equivalent) with aldehydes, carboxylic acids, or their derivatives. nih.govnih.gov This approach allows for the incorporation of a wide variety of aryl or alkyl groups. For an existing this compound ring, direct C-2 functionalization is more challenging but can sometimes be achieved through radical reactions or metal-catalyzed C-H activation strategies.
C-5 and C-6 Positions: In the specific case of this compound, the C-5 and C-6 positions are already substituted with hydroxyl groups. Further substitution on these carbons is not typical. However, in the general synthesis of substituted benzimidazoles, modifications at the C-5 and C-6 positions of the benzene (B151609) ring are common and are typically introduced on the o-phenylenediamine (B120857) starting material before the cyclization to form the imidazole (B134444) ring. nih.govresearchgate.net
C-4 and C-7 Positions: The C-4 and C-7 positions are part of the benzene ring and are subject to electrophilic aromatic substitution. The electron-donating nature of the fused imidazole ring and the powerful activating effect of the two hydroxyl groups would direct electrophiles (such as in nitration, halogenation, or Friedel-Crafts reactions) preferentially to these positions. However, the high reactivity might lead to over-substitution or oxidation, requiring careful control of reaction conditions and potentially the use of protecting groups for the hydroxyl functions.
Table 1: Potential Substitution Strategies on the this compound Ring
| Position | Type of Reaction | Common Reagents | Potential Substituents |
|---|---|---|---|
| N-1 | N-Alkylation | Alkyl halides, Benzyl halides, K₂CO₃/DMF | Alkyl, Benzyl, Functionalized alkyl chains |
| C-2 | Condensation (from precursor) | Aldehydes, Carboxylic acids | Aryl, Alkyl, Heterocyclic groups |
| C-4, C-7 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂, Acyl chlorides/AlCl₃ | Nitro, Bromo, Acyl |
Functionalization of the Hydroxyl Groups
The two hydroxyl groups at the C-4 and C-5 positions are key features of the molecule, offering significant opportunities for derivatization. Their functionalization can dramatically alter solubility, lipophilicity, and metal-chelating properties.
Common strategies include:
O-Alkylation and O-Acylation: The phenolic hydroxyl groups can be readily converted to ethers or esters through Williamson ether synthesis (using alkyl halides and a base) or acylation (using acyl chlorides or anhydrides). nih.gov Regioselective alkylation can be a challenge, potentially leading to a mixture of mono-alkylated (at C-4 or C-5) and di-alkylated products. The relative acidity of the two hydroxyl groups and steric hindrance can influence selectivity. Cesium bicarbonate has been reported as an effective mediator for regioselective alkylation of similar dihydroxy systems. nih.gov
Formation of Ethers: Introducing alkyl chains via O-alkylation can increase the lipophilicity of the molecule, which can be crucial for biological applications. nih.gov
Formation of Esters: Esterification can serve as a prodrug strategy, where the ester is later hydrolyzed in vivo to release the active diol compound.
Formation of Fused Ring Systems
The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. The ortho-arrangement of the two hydroxyl groups on the benzene ring is particularly suitable for forming five- or six-membered heterocyclic rings. For instance, reaction with reagents like phosgene, thiophosgene, or phosphorus oxychloride could lead to the formation of fused systems such as dioxoles, oxathioles, or phospholes, respectively. Furthermore, intramolecular cyclization reactions involving substituents previously introduced at the N-1 or C-2 positions can lead to novel fused structures, such as benzo nih.govmdpi.comimidazo[1,2-c] nih.govtuiasi.rooxazin-1-ones. nih.gov
Design of Multidentate Ligands Based on the this compound Core
The combination of the imidazole nitrogens and the catechol-like 4,5-diol unit makes this compound an excellent candidate for a multidentate ligand in coordination chemistry.
Coordination Sites: The pyridine-like nitrogen (N-3) of the imidazole ring and the two oxygen atoms of the deprotonated diol can form a stable, tridentate binding pocket for a variety of metal ions. nih.gov
Ligand Design: By introducing additional coordinating groups through derivatization, particularly at the C-2 and N-1 positions, the denticity of the ligand can be increased. For example, attaching a pyridyl group at the C-2 position would create a tetradentate N,N,O,O-ligand. Such multidentate ligands are valuable for creating stable metal complexes with specific geometries and electronic properties for applications in catalysis, materials science, and bioinorganic chemistry. nih.govsbmu.ac.ir The synthesis of metal complexes often involves the direct reaction of the benzimidazole ligand with a suitable metal salt. nih.gov
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of 1H-Benzimidazole-4,5-diol is expected to show distinct signals corresponding to the aromatic protons, the imidazole (B134444) proton, the N-H proton, and the hydroxyl protons. The electron-donating hydroxyl groups on the benzene (B151609) ring influence the chemical shifts of the adjacent aromatic protons, typically causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted benzimidazole (B57391).
Aromatic Protons (H-6, H-7): The two protons on the benzene ring, H-6 and H-7, would appear as an AX or AB system, likely as two doublets, due to coupling with each other.
Imidazole Proton (H-2): The proton at the C-2 position of the imidazole ring is expected to appear as a singlet at a downfield position.
N-H Proton: The N-H proton of the imidazole ring typically appears as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Hydroxyl Protons (-OH): The two hydroxyl protons at positions 4 and 5 would also likely appear as broad singlets, with their chemical shifts being solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of two hydroxyl groups significantly impacts the chemical shifts of the carbons to which they are attached.
Carbons C-4 and C-5: These carbons, directly bonded to the hydroxyl groups, are expected to be significantly deshielded and appear at a low field (high ppm value).
Aromatic Carbons (C-6, C-7): These carbons will have chemical shifts typical for benzene ring carbons, influenced by the adjacent hydroxyls.
Bridgehead Carbons (C-3a, C-7a): These carbons are part of both the aromatic and imidazole rings.
Imidazole Carbon (C-2): This carbon typically appears in the downfield region of the spectrum.
The systematic NMR study of benzimidazole compounds is a significant tool for understanding their molecular dynamics and structural parameters. arabjchem.orgresearchgate.net
| ¹H NMR Data | ¹³C NMR Data | ||
|---|---|---|---|
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| H-2 | ~8.0 | C-2 | ~140-145 |
| H-6 | ~6.7-7.0 | C-3a | ~130-135 |
| H-7 | ~6.7-7.0 | C-4 | ~145-150 |
| N-H | ~12.0 (broad) | C-5 | ~145-150 |
| 4-OH | ~9.0-10.0 (broad) | C-6 | ~110-115 |
| 5-OH | ~9.0-10.0 (broad) | C-7 | ~110-115 |
| C-7a | ~130-135 |
Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are instrumental in confirming the connectivity of protons within a molecule. emerypharma.com A COSY experiment on this compound would be used to establish the coupling relationships between adjacent protons. allfordrugs.com
The primary expected correlation would be a cross-peak between the signals of H-6 and H-7, confirming their ortho-relationship on the benzene ring. This technique is particularly useful when the one-dimensional spectrum is complex or when multiplets overlap, allowing for a clear trace of the proton-proton coupling network. emerypharma.comallfordrugs.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound would be characterized by several key absorption bands:
O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.
N-H Stretching: A moderate to sharp band around 3100-3500 cm⁻¹ is anticipated for the N-H group of the imidazole ring.
Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.
C=N and C=C Stretching: A series of bands in the 1450-1630 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and imidazole rings. rsc.org
C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region is indicative of the C-O bond of the phenolic hydroxyl groups.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for characterizing the carbocyclic and heterocyclic ring systems. nih.govmdpi.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| O-H stretch (H-bonded) | 3200-3600 | Strong, Broad (IR) |
| N-H stretch | 3100-3500 | Medium (IR) |
| Aromatic C-H stretch | 3000-3100 | Medium to Weak (IR) |
| C=N / C=C ring stretch | 1450-1630 | Medium to Strong (IR, Raman) |
| C-O stretch (phenol) | 1200-1300 | Strong (IR) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₂O₂), the nominal molecular weight is 150 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. Application of accurate mass measurements is a key tool in structural studies. nih.gov
The fragmentation pattern observed in the mass spectrum (MS/MS) can provide valuable structural information. Common fragmentation pathways for benzimidazole derivatives may include the loss of small, stable molecules.
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₇H₆N₂O₂ |
| Nominal Mass | 150 u |
| Monoisotopic Mass (for HRMS) | 150.04293 u |
| Expected [M+H]⁺ ion (HRMS) | 151.05020 m/z |
| Potential Key Fragments | Loss of H₂O, CO, HCN |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The benzimidazole core is a known chromophore. nih.gov The parent 1H-Benzimidazole typically shows two main absorption bands in its UV spectrum. researchgate.netnist.gov
The presence of two hydroxyl groups on the benzene ring, which act as powerful auxochromes (color-enhancing groups), is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted benzimidazole. This is due to the extension of the conjugated π-system by the lone pairs of electrons on the oxygen atoms.
| Compound | Expected λmax (nm) | Electronic Transition |
|---|---|---|
| 1H-Benzimidazole (Reference) | ~245, ~275, ~282 | π → π |
| This compound | >282 | π → π |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been detailed in the surveyed literature, this technique would provide invaluable information.
An X-ray diffraction analysis would reveal:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the fused ring system.
Planarity: Determination of the planarity of the benzimidazole ring system. Benzimidazole rings are generally found to be planar. nih.govresearchgate.net
Intermolecular Interactions: Crucial insights into the crystal packing, including hydrogen bonding. In the case of this compound, extensive intermolecular hydrogen bonding would be expected, involving the two hydroxyl groups and the N-H and acceptor nitrogen of the imidazole ring. These interactions play a key role in the stability and physical properties of the solid material. nih.govmdpi.com
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzimidazole (B57391) and its derivatives to predict their geometric and electronic properties with high accuracy. niscpr.res.inmdpi.com
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For the benzimidazole core, studies have shown that the fused ring system is essentially planar. mdpi.comnih.gov Theoretical calculations for various benzimidazole derivatives, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, have been performed to determine optimized bond lengths and angles. niscpr.res.inmdpi.com
For 1H-Benzimidazole-4,5-diol, the geometry would be characterized by the planar benzimidazole system with the two hydroxyl groups attached to the benzene (B151609) ring. The introduction of these hydroxyl groups is expected to cause minor distortions in the benzene ring's geometry due to steric and electronic effects. The bond lengths and angles within the benzimidazole moiety are generally in good agreement with experimental data from X-ray crystallography of related compounds. mdpi.comnih.gov For instance, the C=N bond length in the imidazole (B134444) ring is typically shorter than the C-N single bond, reflecting its double bond character.
Table 1: Representative Theoretical Bond Lengths and Angles for the Benzimidazole Core (Based on DFT studies of related compounds)
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| C=N Bond Length | ~1.31 - 1.36 Å |
| C-N Bond Length | ~1.37 - 1.40 Å |
| N-H Bond Length | ~1.01 Å |
| C-C (benzene) Bond Length | ~1.39 - 1.42 Å |
| C-C (imidazole) Bond Length | ~1.45 Å |
| N-C-N Angle | ~104 - 114° |
Note: These are generalized values from DFT studies on various benzimidazole derivatives and serve as an estimation for the this compound core structure. mdpi.comnih.govnih.govnih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. niscpr.res.innih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. niscpr.res.inirjweb.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In benzimidazole derivatives, the HOMO is often distributed over the entire benzimidazole ring, while the LUMO may be localized on specific parts of the molecule depending on the substituents. nih.gov
For this compound, the electron-donating hydroxyl groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor. This would likely lead to a smaller HOMO-LUMO gap compared to unsubstituted benzimidazole, indicating higher chemical reactivity. niscpr.res.innih.gov
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Benzimidazole Derivative (Illustrative Example)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
Source: Data for N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, calculated using DFT (B3LYP/6-311++G(d,p)). irjweb.com
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.govnih.gov The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. nih.govresearchgate.net
In the case of this compound, the MEP map would show significant negative potential around the nitrogen atoms of the imidazole ring and the oxygen atoms of the hydroxyl groups, due to the presence of lone pairs of electrons. nih.govresearchgate.net These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atoms of the N-H and O-H groups would exhibit positive electrostatic potential, making them sites for nucleophilic interaction. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or property-based descriptors of a set of compounds with a specific physicochemical property. doi.org For benzimidazole derivatives, QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are widely used to predict various properties, including biological activity. nih.govtandfonline.comnih.gov
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. In QSPR studies of benzimidazole derivatives, common descriptors include:
LogP : The logarithm of the octanol-water partition coefficient, which is a measure of a molecule's lipophilicity or hydrophobicity. It is a critical parameter for predicting drug absorption and distribution. nih.govnih.govresearchgate.net
pKa : The acid dissociation constant, which indicates the acidity or basicity of a compound. The imidazole moiety of benzimidazole has both acidic (N-H) and basic (C=N-) properties.
Topological Polar Surface Area (TPSA) : This descriptor is related to the surface area of a molecule that comes from polar atoms (usually oxygen and nitrogen) and is important for predicting drug transport properties. researchgate.net
Molecular Weight (MW) : The mass of the molecule. nih.govresearchgate.net
Hydrogen Bond Donors (HBD) and Acceptors (HBA) : The number of hydrogen atoms attached to electronegative atoms and the number of electronegative atoms with lone pairs, respectively. These are crucial for molecular interactions. nih.gov
For this compound, the presence of two hydroxyl groups would significantly increase its polarity, leading to a lower LogP value and a higher TPSA compared to unsubstituted benzimidazole.
Table 3: Predicted Physicochemical Properties for this compound
| Property/Descriptor | Predicted Value |
|---|---|
| Molecular Formula | C7H6N2O2 |
| Molecular Weight | 150.14 g/mol |
| XLogP3-AA (LogP) | 0.8 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Topological Polar Surface Area | 78.5 Ų |
Source: Predicted values obtained from PubChem database.
QSPR and QSAR models are mathematical equations that relate molecular descriptors to a specific property or activity. These models are often developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms. doi.orgnih.gov For benzimidazole derivatives, numerous QSAR models have been developed to predict their biological activities, such as anticancer, antibacterial, and antifungal properties. nih.govresearchgate.netbenthamdirect.com
These models typically take the form: Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)
For example, a QSAR study on benzimidazole derivatives as H3-antagonists found a parabolic dependence of biological activity on LogP. nih.gov Another study on the anti-breast cancer activity of 2-substituted benzimidazoles used 2D QSAR modeling to design novel compounds. benthamdirect.com Machine learning models have also been used to predict the corrosion inhibition properties of benzimidazole derivatives based on quantum chemical parameters derived from DFT. doi.org
By calculating the relevant molecular descriptors for this compound, its potential behavior in various chemical or biological systems could be predicted using established QSPR/QSAR models for the benzimidazole class of compounds. These predictive models are instrumental in the rational design of new molecules with desired properties, saving time and resources in the drug discovery and material science fields. jcchems.com
Molecular Dynamics Simulations for Conformational Analysis
Detailed molecular dynamics (MD) simulations specifically investigating the conformational analysis of this compound are not extensively documented in publicly available research. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time, providing insights into their flexibility, stable conformations, and interactions with their environment. For benzimidazole derivatives, MD simulations have been employed to explore the stability of ligand-protein complexes and to understand how different substituents affect the molecule's interaction with biological targets. rsc.orgnih.govnih.govresearchgate.net These studies often reveal that the benzimidazole core maintains a stable conformation, while peripheral groups exhibit greater flexibility, which can be crucial for binding to specific receptor sites. nih.gov In a typical MD simulation study, the root mean square deviation (RMSD) is analyzed to assess the stability of the molecule's conformation throughout the simulation. rsc.org While these principles are broadly applicable, specific data regarding the conformational preferences, dihedral angle distributions, and solvent effects for the unsubstituted this compound are not available.
Molecular Docking for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to screen for potential inhibitors of biological targets. In the context of benzimidazole derivatives, molecular docking studies have been instrumental in identifying their potential as inhibitors for a variety of enzymes and receptors. nih.govukm.my
While specific molecular docking studies focusing solely on this compound are scarce in the literature, research on closely related analogues provides insights into the potential interactions this scaffold can form. For example, docking simulations of benzimidazole derivatives against targets like cyclooxygenase (COX-2) and the Epidermal Growth Factor Receptor (EGFR) have highlighted the importance of the benzimidazole nucleus in forming key interactions within the active site. rsc.orgresearchgate.net Hydrogen bonds and hydrophobic interactions are commonly observed between the benzimidazole core and amino acid residues of the target protein. ukm.my For instance, studies on other benzimidazoles have shown that the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, interacting with residues like lysine (B10760008) or arginine in a protein's binding pocket. researchgate.net The hydroxyl groups on the benzene ring of this compound would be expected to act as both hydrogen bond donors and acceptors, potentially forming strong interactions with the catalytic sites of various enzymes. nih.gov However, without specific docking studies on this compound, its precise binding modes and target interaction profiles remain theoretical.
Interactive Data Table: Representative Docking Scores for Benzimidazole Derivatives Against Various Targets
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Benzimidazole-thiazole hybrid | COX-2 | 5KIR | -8.927 | rsc.org |
| Substituted Benzimidazole | CDK-8 | 5FGK | -8.907 | nih.gov |
| Benzimidazole bearing 1,2,4-triazole | EGFR | Not Specified | -10.0 | researchgate.net |
| Benzimidazole derivative | DprE1 | 4P8N | < -8.0 | researchgate.net |
Note: This table presents data for various benzimidazole derivatives to illustrate the application of molecular docking, as specific data for this compound is not available.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical chemistry method used to study charge transfer, hyperconjugative interactions, and the electronic structure of molecules. nih.govacademicjournals.org It provides a localized, Lewis-like description of the electron density, making it easier to interpret chemical bonding and reactivity. nih.gov
Interactive Data Table: Example NBO Analysis Data for a Benzimidazole Derivative (N-Butyl-1H-Benzimidazole)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) | Reference |
| σ (C1–C2) | σ* (C1–C6) | 4.63 | nih.govresearchgate.net |
| σ (C1–C2) | σ* (C1–N26) | 0.86 | nih.govresearchgate.net |
| σ (C1–C2) | σ* (C6–H11) | 2.42 | nih.govresearchgate.net |
Note: This table shows representative data for a different benzimidazole derivative to illustrate the type of information gained from an NBO analysis, due to the absence of specific data for this compound.
Applications in Catalysis
1H-Benzimidazole-4,5-diol as Ligands in Metal-Catalyzed Reactions
The nitrogen atoms of the imidazole (B134444) ring and the adjacent hydroxyl groups of benzimidazole (B57391) diols provide excellent coordination sites for transition metals, forming stable complexes that can exhibit significant catalytic activity. While research specifically on this compound is limited, studies on analogous structures, such as 4-(1H-benzimidazol-2-yl)benzene-1,3-diol and its derivatives, provide insight into their role as ligands in metal catalysis. These compounds form stable complexes with a variety of transition metals, and their catalytic potential is an area of active investigation.
The coordination typically occurs through the imine nitrogen atom of the benzimidazole ring and the oxygen atom of the proximate hydroxyl group. rsc.org This chelation stabilizes the metal center, which is a crucial feature for an effective catalyst. Metal complexes involving benzimidazole ligands have been successfully employed in fundamental organic transformations. For instance, palladium-benzimidazole complexes are known to catalyze C-C coupling reactions like the Suzuki-Miyaura and Heck reactions, while copper-benzimidazole complexes have been explored for oxidation reactions. nih.gov
Research on 4-(5-substituted-1H-benzimidazol-2-yl)-benzene-1,3-diol ligands has led to the synthesis and characterization of several metal complexes. These complexes demonstrate the versatility of the benzimidazole diol scaffold in coordinating with various metals, which is a prerequisite for catalytic applications. researchgate.net
| Metal Ion | Metal Salt Used | Resulting Complex | Potential Catalytic Application Area |
|---|---|---|---|
| Iron(III) | Fe(NO₃)₃ | Fe(III)-Benzimidazole diol complex | Oxidation Reactions, Lewis Acid Catalysis |
| Copper(II) | Cu(NO₃)₂ | Cu(II)-Benzimidazole diol complex | Oxidation, C-C/C-N Coupling Reactions |
| Zinc(II) | Zn(NO₃)₂ | Zn(II)-Benzimidazole diol complex | Lewis Acid Catalysis, Hydrosilylation |
| Palladium(II) | K₂PdCl₄ | Pd(II)-Benzimidazole diol complex | Cross-Coupling Reactions (Suzuki, Heck) |
| Silver(I) | AgNO₃ | Ag(I)-Benzimidazole diol complex | Carbene Transfer, Cyclization Reactions |
| Gold(III) | HAuCl₄ | Au(III)-Benzimidazole diol complex | Alkyne/Allene Activation, Oxidation |
The formation of these complexes with catalytically relevant metals like Palladium(II), Copper(II), and Gold(III) suggests that this compound and its derivatives are strong candidates for the development of new, efficient catalysts for a wide array of organic transformations. researchgate.net
Organocatalysis and Metal-Free Catalysis Involving Benzimidazole Diols
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions, often relying on non-covalent interactions such as hydrogen bonding. The diol functionality in this compound, combined with the N-H group of the imidazole ring, makes it an ideal candidate for a hydrogen-bond donor catalyst. These groups can activate electrophiles by forming hydrogen bonds, thereby facilitating nucleophilic attack.
While direct studies on this compound as an organocatalyst are not yet prevalent, research on related benzimidazole structures highlights their potential. For example, porous ionic polymers derived from hydroxyl-functionalized benzimidazoles have been developed as effective metal-free catalysts for the cycloaddition of CO₂ to epoxides. nih.govresearchgate.net In these systems, the hydroxyl groups and the N-H protons of the benzimidazole units act synergistically as hydrogen-bond donors to activate the epoxide ring, demonstrating the critical role of these functionalities in catalysis. nih.govresearchgate.net
The proposed mechanism for such transformations involves the diol moiety acting as a bifunctional catalyst. One hydroxyl group could activate an electrophile while the other, or the N-H group, could orient a nucleophile, leading to a highly organized, transition state that enhances both reaction rate and selectivity. This mode of action is analogous to that of well-established diol-based organocatalysts like TADDOLs and BINOLs, which are effective in a variety of reactions. nih.gov
| Reaction Type | Role of Benzimidazole Diol | Key Functional Groups Involved | Relevant Research Findings |
|---|---|---|---|
| CO₂ Cycloaddition | Hydrogen-Bond Donor Catalyst | -OH, -NH | Hydroxyl-functionalized benzimidazole polymers show high activity. nih.govresearchgate.net |
| Diels-Alder Reaction | Lewis Acid-like Activation | -OH groups | Chiral diols like BINOL effectively catalyze oxo-Diels-Alder reactions. beilstein-journals.org |
| Michael Addition | Bifunctional Catalyst | -OH, -NH | Benzimidazole derivatives are used to activate 1,3-dicarbonyl compounds. nih.gov |
| Aldol Reaction | Hydrogen-Bond Donor Catalyst | -OH groups | Chiral diols can create a chiral environment for stereoselective additions. nih.gov |
Asymmetric Catalysis Applications
The development of catalysts that can control the stereochemical outcome of a reaction is a central goal of modern chemical synthesis. Chiral diols are a cornerstone of asymmetric catalysis, capable of inducing high levels of enantioselectivity. By creating a chiral derivative of this compound, it is possible to develop novel asymmetric catalysts.
Chirality can be introduced into the benzimidazole diol scaffold in several ways, such as by attaching a chiral substituent to the nitrogen or carbon atoms of the benzimidazole core, or by creating a structure with axial chirality, similar to the well-known BINOL catalysts. nih.gov These chiral benzimidazole diols could then be used either as organocatalysts or as ligands for metals in asymmetric transformations.
As organocatalysts, chiral benzimidazole diols would function by forming a chiral hydrogen-bonding environment around the substrate. This can effectively shield one face of the electrophile, directing the nucleophilic attack to the other face and resulting in an enantiomerically enriched product. This principle has been successfully applied using other chiral benzimidazole derivatives in asymmetric amination reactions, where they act as bifunctional catalysts that activate substrates through hydrogen bonding. nih.govresearchgate.net
As ligands in metal-catalyzed reactions, chiral benzimidazole diols would create a chiral coordination sphere around the metal center. This chiral environment influences the binding of substrates and the subsequent bond-forming steps, transferring its stereochemical information to the product. The synthesis of chiral 1,3-diols via asymmetric reduction highlights the importance of such structures as chiral ligands and organocatalysts in producing enantiomerically pure compounds. nih.gov The development of axially chiral benzimidazole frameworks is an emerging area, with recent reports showing their successful application in asymmetric synthesis, achieving high yields and enantioselectivities. rsc.org This underscores the significant potential for chiral versions of this compound in the field of asymmetric catalysis.
Bioinorganic Chemistry of 1h Benzimidazole 4,5 Diol Complexes
Complexation with Transition Metals and Spectroscopic Characterization
1H-Benzimidazole-4,5-diol, like other substituted benzimidazole-diols, readily forms stable complexes with a variety of transition metals. These include, but are not limited to, iron (Fe), copper (Cu), silver (Ag), zinc (Zn), palladium (Pd), gold (Au), cobalt (Co), and nickel (Ni). researchgate.net The formation of these complexes is driven by the coordination of the metal ion to the nitrogen atom of the imidazole (B134444) ring and the oxygen atoms of the phenolate (B1203915) groups, which are formed upon deprotonation of the hydroxyl groups. rajpub.com The stoichiometry of the resulting complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, depends on the metal ion, the reaction conditions, and the presence of other coordinating species. nih.gov
The structural and electronic properties of these newly synthesized complexes are elucidated using a suite of spectroscopic and analytical techniques. Each method provides specific insights into the nature of the metal-ligand interaction.
Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the N-H (imidazole) and O-H (hydroxyl) groups are observed, confirming their involvement in binding to the metal center. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra reveal changes in the chemical environment of the ligand's protons and carbon atoms upon coordination. These shifts provide evidence of complex formation in solution. researchgate.netnih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The appearance of new absorption bands, corresponding to d-d electronic transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands, is a hallmark of complex formation. researchgate.netrajpub.com
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complexes, thereby confirming their composition and stoichiometry. researchgate.net
Molar Conductivity and Magnetic Susceptibility: Molar conductivity measurements help determine whether the complexes are electrolytic or non-electrolytic. researchgate.net Magnetic susceptibility measurements reveal the magnetic properties of the complexes, which can help deduce the oxidation state and coordination geometry of the metal ion. researchgate.netnih.gov
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules. researchgate.net
| Spectroscopic Technique | Information Obtained | Typical Observation for Complexation |
|---|---|---|
| FT-IR Spectroscopy | Identification of functional groups involved in coordination | Shift in ν(N-H) and ν(O-H) bands |
| NMR Spectroscopy | Structural information in solution, chemical environment changes | Changes in chemical shifts of ligand protons/carbons |
| UV-Visible Spectroscopy | Electronic transitions and coordination geometry | Appearance of new d-d transition or charge-transfer bands |
| Mass Spectrometry | Molecular weight and stoichiometry confirmation | Peak corresponding to the [M+L] or [M+2L] complex ion |
| Magnetic Susceptibility | Electronic structure and spin state of the metal center | Paramagnetic or diamagnetic behavior indicating unpaired electrons |
Coordination Chemistry and Ligand Design
The coordination chemistry of this compound is dictated by its structure, which contains multiple donor sites: the two nitrogen atoms of the imidazole ring and the two oxygen atoms of the hydroxyl groups. This allows it to act as a versatile ligand, most commonly as a bidentate chelator, binding to a metal ion through one imidazole nitrogen and an adjacent deprotonated hydroxyl group to form a stable five-membered ring. nih.gov Depending on the metal ion and reaction conditions, it could also potentially act as a bridging ligand, linking multiple metal centers.
The design of ligands based on the benzimidazole (B57391) scaffold is a key strategy in the development of new metal complexes with tailored properties. nih.govmdpi.com The this compound structure can be systematically modified to "tune" its coordination properties.
Electronic Effects: Introducing electron-withdrawing or electron-donating substituents onto the benzimidazole core can alter the electron density at the coordination sites. For instance, an electron-withdrawing group (like a nitro group) can increase the acidity of the hydroxyl protons, affecting the pH at which complexation occurs and influencing the stability of the resulting complex. nih.gov
Steric Effects: The introduction of bulky groups near the coordination sites can influence the geometry of the resulting metal complex, potentially favoring one coordination number or geometry over another.
Solubility: Modifying the ligand structure can also be used to control the solubility of both the free ligand and its metal complexes in different solvents, which is critical for biological and catalytic applications.
The goal of ligand design is to create molecules that selectively bind specific metal ions or that impart desired chemical or physical properties to the resulting complex, such as enhanced catalytic activity or specific biological interactions. nih.gov
| Modification Type | Example Substituent | Effect on Ligand/Complex Properties |
|---|---|---|
| Electron-Withdrawing Group | Nitro (-NO₂) or Chloro (-Cl) | Increases acidity of O-H/N-H protons, alters redox potential of the complex. nih.gov |
| Electron-Donating Group | Methyl (-CH₃) or Methoxy (-OCH₃) | Increases electron density on donor atoms, potentially increasing complex stability. |
| Steric Hindrance | tert-Butyl or Phenyl group | Influences coordination geometry and can prevent the formation of certain structures. |
Mechanistic Studies of Metal-Ligand Interactions
Mechanistic studies focus on understanding the pathways and dynamics of the formation of metal-ligand complexes and their subsequent reactions. For this compound, this involves investigating the kinetics (rates) and thermodynamics (stability) of its interaction with transition metal ions. These studies elucidate the stepwise process by which the ligand replaces solvent molecules in the metal's primary coordination sphere to form the final complex.
While detailed kinetic studies on this compound itself are not extensively documented in the provided search context, the principles can be inferred from related systems. Techniques such as stopped-flow spectroscopy are used to measure the rates of fast complexation reactions, while potentiometric or spectrophotometric titrations are used to determine the stability constants of the complexes.
Furthermore, mechanistic studies extend to the reactivity of the formed complexes. Cyclic voltammetry, for example, is used to probe the redox behavior of the metal center within the complex. researchgate.net This provides insight into how the ligand environment influences the metal's oxidation states and can reveal if the complex is suitable for catalytic applications involving electron transfer. rsc.org In a biological context, mechanistic studies also explore how these complexes interact with biomolecules. For example, investigations into the interaction between benzimidazole-metal complexes and DNA have shown that some complexes can bind to DNA through intercalation, a mechanism that is key to their potential anticancer activity. researchgate.net
| Type of Study | Technique(s) Used | Information Gained |
|---|---|---|
| Thermodynamics | Potentiometric/Spectrophotometric Titration | Determination of complex stability constants (log β). |
| Kinetics | Stopped-Flow Spectroscopy | Measurement of the rates of complex formation/dissociation. |
| Electrochemical Behavior | Cyclic Voltammetry | Analysis of redox potentials and electron transfer processes. researchgate.netrsc.org |
| Biomolecular Interaction | Absorption/Emission Titrations, Electrophoresis | Mode and strength of binding to targets like DNA or proteins. researchgate.net |
Potential Applications in Materials Science
Luminescent and Fluorescent Materials
The benzimidazole (B57391) ring system is a well-established fluorophore, and its derivatives are widely investigated for their luminescent and fluorescent properties. nih.govresearchgate.net These properties often arise from π-π* electronic transitions within the conjugated aromatic system. The specific emission and absorption characteristics can be tuned by the nature and position of substituents on the benzimidazole core.
Table 1: Hypothetical Photophysical Properties for Investigation
| Property | Description | Potential Significance for 1H-Benzimidazole-4,5-diol |
|---|---|---|
| Absorption Maximum (λ_abs_) | The wavelength at which the molecule absorbs the most light. | Determines the optimal excitation wavelength. |
| Emission Maximum (λ_em_) | The wavelength at which the molecule emits the most light (fluorescence). | Defines the color of the emitted light. |
| Quantum Yield (Φ_F_) | The ratio of photons emitted to photons absorbed, indicating emission efficiency. | A high quantum yield is desirable for bright fluorescent materials. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A large Stokes shift is beneficial for minimizing self-absorption in fluorescent applications. |
| Lifetime (τ) | The average time the molecule stays in its excited state before emitting a photon. | Influences the material's suitability for applications like time-resolved fluorescence imaging. |
Further research into these properties would be necessary to confirm the viability of this compound as a building block for new luminescent and fluorescent materials.
Development of Advanced Functional Materials
The diol functionality (two hydroxyl groups) on the benzene (B151609) ring of this compound presents a key feature for its incorporation into advanced functional materials, particularly polymers. Diols are common monomers used in condensation polymerization to synthesize polyesters, polycarbonates, and polyurethanes.
Theoretically, this compound could be used as a monomer to react with dicarboxylic acids or their derivatives to form novel polyesters. The inclusion of the benzimidazole unit into the polymer backbone would be expected to impart specific properties to the resulting material, such as:
Thermal Stability: The rigid and aromatic nature of the benzimidazole ring could enhance the thermal stability of the polymer.
Optical Properties: If the benzimidazole unit retains its fluorescent properties within the polymer chain, it could lead to the creation of intrinsically fluorescent polymers.
Coordination Properties: The nitrogen atoms in the imidazole (B134444) ring can act as ligands, allowing the polymer to coordinate with metal ions. This could be exploited to create metal-organic frameworks (MOFs) or polymer-based sensors.
The development of such functional polymers would involve synthesizing and characterizing these new materials to understand their structural, thermal, and photophysical properties.
Table 2: Potential Polymer Classes from this compound
| Polymer Class | Co-monomer Required | Potential Functional Property |
|---|---|---|
| Polyesters | Dicarboxylic acid (e.g., terephthalic acid) | Enhanced thermal stability, intrinsic fluorescence. |
| Polycarbonates | Phosgene or a diphenyl carbonate | High-performance plastics with optical properties. |
| Polyurethanes | Diisocyanate (e.g., MDI or TDI) | Specialty elastomers or coatings with unique properties. |
While the practical synthesis and characterization of these materials have yet to be reported, the bifunctional nature of this compound makes it an interesting candidate for future research in the field of advanced functional materials.
Q & A
Basic Research Questions
Q. How can the synthesis of 1H-Benzimidazole-4,5-diol be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by using o-phenylenediamine derivatives and condensation agents (e.g., aldehydes or ketones) under acidic or oxidative conditions. For example, demonstrates that introducing hydroxyl groups at specific phenyl positions requires controlled pH and temperature to prevent side reactions . Substituent effects, as shown in , indicate that electron-withdrawing groups (e.g., nitro or halogens) on the benzimidazole ring may necessitate inert atmospheres or catalysts like ammonium acetate to enhance regioselectivity . Purification via column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (ethanol/water mixtures) can isolate the diol with >95% purity.
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify hydroxyl protons (δ 8–10 ppm) and aromatic carbons, and mass spectrometry (ESI-MS) to confirm molecular weight. Infrared (IR) spectroscopy can validate O–H stretching (3200–3600 cm⁻¹) and aromatic C=C bonds. corroborates structural validation by comparing spectral data with literature values for hydroxy-substituted benzimidazoles . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, as described in for related imidazole derivatives .
Q. How can researchers mitigate oxidation or degradation during storage of this compound?
- Methodological Answer : Store the compound in amber vials under nitrogen at –20°C to prevent photodegradation and oxidation. highlights the instability of reduced benzimidazole derivatives (e.g., tetrahydro forms) under ambient conditions, emphasizing the need for inert storage . Adding antioxidants (e.g., BHT) or using lyophilization for aqueous solutions can further enhance stability.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., alkyl, aryl, or heterocyclic groups) at positions 2, 4, and 5. demonstrates the utility of introducing thienyl or benzyl groups to modulate activity . Screen derivatives against target enzymes (e.g., kinases or oxidoreductases) using in vitro assays (IC₅₀ determination) and computational docking (AutoDock Vina) to correlate substituent effects with binding affinity. supports biological testing protocols for imidazole-based compounds .
Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Use density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. Molecular dynamics simulations (AMBER force field) can predict solvation effects and stability. ’s hydroxy-phenyl analogs provide benchmark data for validating computational models .
Q. How should researchers address contradictory data in biological activity reports for this compound analogs?
- Methodological Answer : Re-evaluate experimental variables such as compound purity (HPLC validation), assay conditions (pH, temperature), and cell line specificity. For example, notes that impurities in hydrazinyl-imidazole derivatives can skew antimicrobial results . Reproduce studies using standardized protocols (e.g., CLSI guidelines) and validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric).
Q. What strategies can resolve challenges in synthesizing water-soluble derivatives of this compound for in vivo studies?
- Methodological Answer : Introduce hydrophilic groups (e.g., sulfonate, glycosides) at non-critical positions. ’s sulfonated benzimidazole derivatives (e.g., bisdisulizole disodium) demonstrate enhanced aqueous solubility while retaining activity . Alternatively, formulate the compound with cyclodextrins or lipid nanoparticles, as described in for related imidazole salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
